CC214-2 is a chemical compound classified as a selective inhibitor of the mammalian target of rapamycin (mTOR) kinase. This compound has garnered attention in the field of cancer research due to its potential therapeutic applications, particularly in treating malignancies that exhibit resistance to conventional therapies. The molecular formula for CC214-2 is C21H22Cl2N4O2, indicating a complex structure that includes multiple functional groups conducive to its biological activity.
CC214-2 is part of a series of mTOR inhibitors developed through core modification techniques aimed at enhancing selectivity and oral bioavailability. Research indicates that it preferentially inhibits mTORC1 and mTORC2 signaling pathways, which are crucial in regulating cell growth, proliferation, and survival. This compound has been studied for its efficacy against various cancer types, including glioblastomas and other malignancies resistant to standard mTOR inhibitors like rapamycin .
The synthesis of CC214-2 involves several key steps that typically include:
The molecular structure of CC214-2 features:
The three-dimensional conformation of CC214-2 is critical for its function as an inhibitor, influencing how it binds to the mTOR kinase domain .
CC214-2 participates in various chemical reactions relevant to its mechanism of action:
These reactions underline the importance of understanding both the chemical behavior of CC214-2 and its biological implications in therapeutic contexts .
The mechanism by which CC214-2 exerts its effects involves:
These properties are essential for determining the formulation strategies for drug delivery systems involving CC214-2 .
CC214-2 is primarily investigated for its potential applications in oncology:
The mechanistic target of rapamycin (mTOR) kinase serves as a central regulator of cell growth, proliferation, and metabolism by integrating signals from growth factors, nutrients, and cellular energy status. In glioblastoma multiforme (GBM), mTOR pathway hyperactivation occurs in >85% of cases, primarily driven by genetic alterations in receptor tyrosine kinases (e.g., EGFR amplification/mutation), PTEN tumor suppressor loss, or PI3K catalytic subunit mutations [3] [9]. mTOR functions through two structurally and functionally distinct complexes:
Dysregulated mTOR signaling in GBM drives uncontrolled tumor growth, angiogenesis, and metabolic reprogramming (e.g., enhanced glycolysis via Akt-mediated GLUT4/HK2 upregulation). Crucially, mTORC2 activation establishes feed-forward loops that sustain oncogenic signaling even under nutrient-poor conditions characteristic of the GBM microenvironment [3] [10].
First-generation allosteric mTOR inhibitors (rapamycin and rapalogs) exhibit poor clinical efficacy in GBM due to multifaceted limitations:
Clinical trials (e.g., NCT00047073) confirmed minimal survival benefits, underscoring the need for mechanistically distinct inhibitors [5] [10].
ATP-competitive mTOR kinase inhibitors address rapamycin’s limitations by:
Table 1: Comparative Mechanisms of mTOR Inhibitor Classes
Inhibitor Class | mTORC1 Inhibition | mTORC2 Inhibition | 4E-BP1 Suppression | Akt Feedback Activation |
---|---|---|---|---|
Allosteric (Rapamycin) | Partial | None (acute) | Minimal | Marked increase |
ATP-competitive (CC214-2) | Complete | Complete | Robust | Suppressed |
Dual PI3K/mTOR | Complete | Complete | Robust | Suppressed |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7